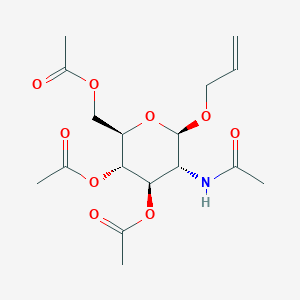
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves several key steps, including controlled partial benzylation, condensation reactions, and specific group protection and deprotection strategies. For example, Warren and Jeanloz (1977) detailed a method involving the controlled, partial benzylation of a similar compound, showcasing the complexity and precision required in synthesizing such molecules (Warren & Jeanloz, 1977).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic techniques, including NMR and crystallography. For instance, a study by Curran et al. (2016) described the crystallographic analysis of a protected glycoside of 2-amino-2-deoxyglucose, confirming the β-anomeric configuration and providing insights into the spatial arrangement of functional groups (Curran et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Antibacterial and Antitubercular Activities
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used in the synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate, which has shown antitubercular and antibacterial activities .
- Method : The method involves phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group .
- Results : The results of this research are not fully detailed in the source, but the synthesized compound has shown promising antitubercular and antibacterial activities .
-
Glycosidase Inhibitors and Glycoprotein Metabolism
- Field : Biochemistry and Biomedical Research
- Application : This compound serves as an active constituent in the bio-synthesis of glycosidase inhibitors. It’s also used in investigating glycosylation and glycoprotein metabolism in various malignant, diabetic, and infectious disorders .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Synthesis of Complex Carbohydrate-based Drugs
- Field : Pharmaceutical Research
- Application : This compound is a key reagent used for the synthesis of complex carbohydrate-based drugs .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these syntheses are not fully detailed in the source .
-
Glycosylation Disorders and Disease Intervention
- Field : Biomedical Research
- Application : This compound can pave the way for diverse research opportunities in glycosylation disorders and holds promise in discovering new leads for disease intervention, including cancer .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Studying Intricate Bacterial Infections
- Field : Biomedical Field
- Application : This compound serves as an indispensable tool for studying intricate bacterial infections .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Synthesis of Glycosides
-
Pharmaceutical Potential
- Field : Pharmaceutical Research
- Application : This compound exhibits potential antibacterial, antitumor, and antiviral activities, making it a notable candidate for drug developing applications .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Treatment of Various Bacterial and Fungal Infections
- Field : Biomedical Field
- Application : This compound is widely used in the treatment of various bacterial and fungal infections. It exhibits potent antimicrobial activity against pathogens including Staphylococcus aureus and Candida albicans .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
-
Development of Novel Pharmaceuticals
- Field : Pharmaceutical Research
- Application : This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these investigations are not fully detailed in the source .
Zukünftige Richtungen
Given its potential pharmaceutical applications, future research could focus on further exploring its antibacterial, antitumor, and antiviral activities. This could involve testing the compound against a wider range of pathogens or cancer cell lines, or investigating its mechanism of action in more detail .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVMSRDBOXABR-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)
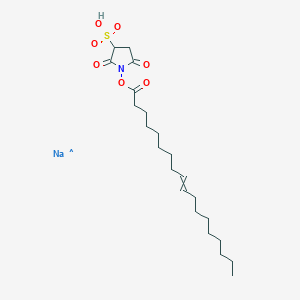
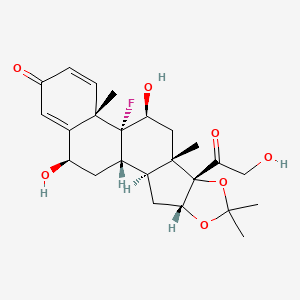
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
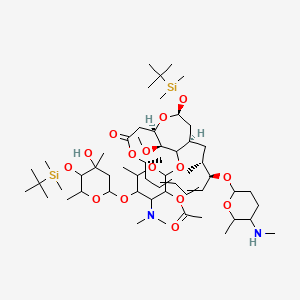

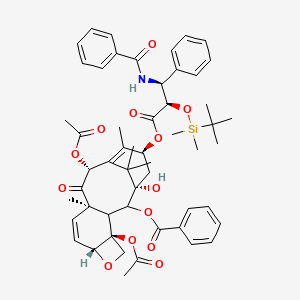

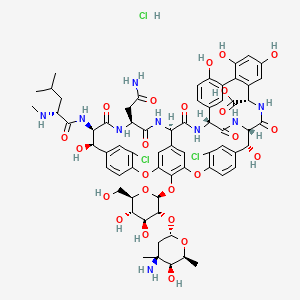

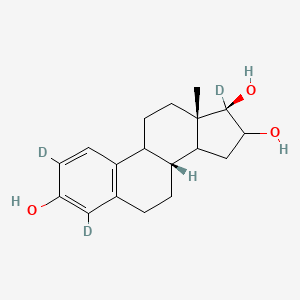
![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)